Quisqualamine

Neuronal excitability Electrophysiology Receptor pharmacology

Quisqualamine is the α-decarboxylated analogue of quisqualic acid, possessing a heterocyclic oxadiazolidine-dione core. It is structurally related to the neurotransmitters glutamate and GABA.

Molecular Formula C4H7N3O3
Molecular Weight 145.12 g/mol
CAS No. 68373-11-5
Cat. No. B1226502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuisqualamine
CAS68373-11-5
Synonymsquisqualamine
Molecular FormulaC4H7N3O3
Molecular Weight145.12 g/mol
Structural Identifiers
SMILESC(CN1C(=O)NC(=O)O1)N
InChIInChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9)
InChIKeyLIPCXBVXQUFCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quisqualamine (CAS 68373-11-5): Pharmacological Identity and Baseline Characteristics for Scientific Procurement


Quisqualamine is the α-decarboxylated analogue of quisqualic acid, possessing a heterocyclic oxadiazolidine-dione core [1]. It is structurally related to the neurotransmitters glutamate and GABA. Unlike its excitatory precursor quisqualic acid, quisqualamine exhibits central depressant and neuroprotective properties, acting predominantly as an agonist of the GABAA receptor [2]. Its molecular weight is 145.12 g/mol, with the molecular formula C4H7N3O3.

Quisqualamine Versus In-Class Alternatives: Why Generic Substitution Fails for Neuroscience Research


Quisqualamine cannot be substituted with its direct analog quisqualic acid due to a functional inversion from excitatory to inhibitory activity [1]. Quisqualamine acts as a GABAA agonist, whereas quisqualic acid is a potent excitatory amino acid agonist and neurotoxin [2]. Furthermore, substitution with other GABAA agonists like muscimol may overlook quisqualamine's unique interaction with glycine receptors and its insensitivity to certain glutamate receptor antagonists, which could confound experimental outcomes in complex neural circuits [3].

Quantitative Differentiators of Quisqualamine: Head-to-Head Comparisons Against Quisqualic Acid and Homoquisqualamine


Functional Inversion: Quisqualamine Depresses vs. Quisqualic Acid Excites Neuronal Activity

In a direct functional comparison using spinal cord preparations, quisqualamine (1 mM) predictably depressed electrical activity in frog and rat neurons, whereas quisqualic acid acts as a potent excitatory amino acid, with an excitatory potency at least two orders of magnitude greater than L-glutamate [REFS-1, REFS-2].

Neuronal excitability Electrophysiology Receptor pharmacology

Potency Comparison: Homoquisqualamine is 2-Fold More Potent than Quisqualamine at GABAA Receptors

In a side-by-side comparison on hemisected rat spinal cord, homoquisqualamine (HOMOQUAM), which contains an additional methylene group in its side chain, exhibited a twofold increase in potency relative to quisqualamine (QUAM) in inducing depolarizations, with both compounds showing dose-dependent effects [1].

GABA receptor Structure-activity relationship CNS depressants

Presynaptic vs. Postsynaptic Activity: Quisqualamine Shows More Marked Presynaptic Effects

In vitro studies on frog and rat spinal cord demonstrate that quisqualamine's presynaptic actions, evidenced by a prolonged depolarization of primary afferent terminals, were more marked than its postsynaptic effects [1].

Synaptic transmission GABAergic inhibition Presynaptic modulation

Antagonist Profile: Quisqualamine is Insensitive to NMDA and AMPA/Kainate Blockers, Sensitive to GABAA Antagonists

Quisqualamine's depressant actions were unaffected by the NMDA receptor blockers Mg2+ and DL-AP5, or by the AMPA/kainate antagonist CNQX, but were completely blocked by GABAA receptor antagonists bicuculline and picrotoxin [1].

Receptor specificity Pharmacological profiling Antagonist sensitivity

Precision Application Scenarios for Quisqualamine in Neuroscience and Receptor Pharmacology


Investigating Presynaptic GABAA Receptor Function

Quisqualamine's more pronounced presynaptic effects make it a valuable tool for dissecting presynaptic inhibition mechanisms in spinal and supraspinal circuits. Its selective GABAA agonism, devoid of ionotropic glutamate receptor interference, allows for unambiguous interpretation of presynaptic modulation [1].

Comparative Studies of Excitatory vs. Inhibitory Amino Acid Derivatives

As the α-decarboxylated derivative of quisqualic acid, quisqualamine enables direct head-to-head studies of how a single chemical modification inverts function from excitatory to inhibitory. This is critical for structure-activity relationship (SAR) analyses of CNS-active amino acid analogs [1].

Validation of GABAA Receptor Specificity in Complex Neural Preparations

Quisqualamine's insensitivity to NMDA and AMPA/kainate antagonists, combined with its susceptibility to bicuculline and picrotoxin, makes it an ideal reference compound for confirming GABAA receptor involvement in electrophysiological or behavioral experiments [2].

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